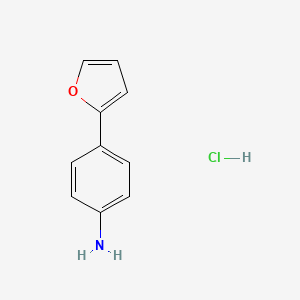

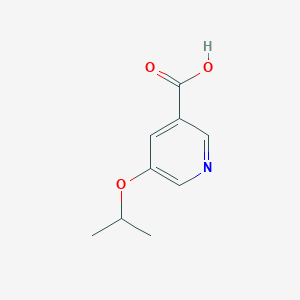

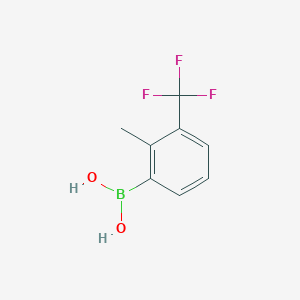

![molecular formula C7H5N3O2S B1521916 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 59488-81-2](/img/structure/B1521916.png)

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid

Overview

Description

5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the use of reagents such as formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters have been converted into thieno[2,3-d:4,5-d′]dipyrimidines with the reagents formamide, triethyl orthoformate, urea, methyl isothiocyanate, phenyl isocyanate, and guanidine .Scientific Research Applications

Synthesis and Chemical Properties

5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications. For instance, the conversion of 5-Aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters into thieno[2,3-d:4,5-d′]dipyrimidines showcases the versatility of this compound in synthesizing complex heterocycles, which could have various applications in medicinal chemistry and material science (Clark & Hitiris, 1984). A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, highlighting an efficient route for producing these compounds from simple precursors (Santilli, Kim, & Wanser, 1971).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal activities of derivatives of this compound revealed promising results. Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited more activity than reference drugs against strains of both Proteus vulgaris and Pseudomonas aeruginosa, showcasing potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Dual Inhibitory Activities

A study on N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting its potential in cancer therapy due to its mechanism of inhibiting two critical enzymes involved in the nucleotide biosynthesis pathway (Gangjee, Qiu, Li, & Kisliuk, 2008).

Mechanism of Action

Target of Action

The primary targets of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid are currently unknown. This compound is a derivative of thieno[2,3-d]pyrimidines , which are known to have various biological activities.

Mode of Action

As a derivative of thieno[2,3-d]pyrimidines

Biochemical Pathways

Thieno[2,3-d]pyrimidines are known to be involved in various biological activities, suggesting that they may affect multiple pathways.

Pharmacokinetics

Its molecular weight is 195.199 , which is within the range generally considered favorable for oral bioavailability.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOUSKZJDUDQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(SC2=NC=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659989 | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59488-81-2 | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59488-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel synthetic approach is described in the research for creating pericyclic heterocycles incorporating the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid scaffold?

A1: Researchers successfully synthesized a series of 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, pericyclic heterocycles containing the this compound core, through a cyclocondensation reaction. This reaction utilizes readily available ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates and formaldehyde in the presence of hydrochloric acid as a catalyst []. This approach offers a new route to these complex structures, expanding the possibilities for exploring their chemical and biological properties.

Q2: How do substituents on the this compound core affect the cyclocondensation reaction with formaldehyde?

A2: Interestingly, the type of substituent at the 4-position of the thienopyrimidine ring appears to have minimal impact on the reaction outcome. Regardless of the steric or electronic properties of the substituent, the cyclocondensation proceeds efficiently, yielding the desired 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes in good to excellent yields []. This finding suggests a robust synthetic methodology with potential for generating a diverse library of compounds for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

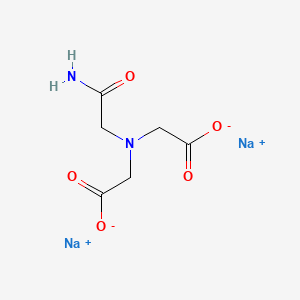

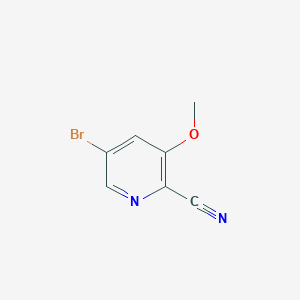

![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)